molecular formula C19H30N2O3 B13977150 Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13977150
M. Wt: 334.5 g/mol
InChI Key: IPRGSYWWQSHUGU-UHFFFAOYSA-N
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Description

Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group, a hydroxy group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Addition of the Hydroxy Group: The hydroxy group is typically added through hydroxylation reactions, which may involve the use of oxidizing agents.

    Incorporation of the Isopropylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzyl 4-(3-oxo-1-(isopropylamino)propyl)piperidine-1-carboxylate.

Scientific Research Applications

Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of bioactive molecules, particularly those targeting neurological pathways.

    Biological Studies: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Industrial Applications: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the isopropylamino group.

    4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester: Similar structure but differs in the position of the hydroxy group.

Uniqueness

Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to the presence of both the hydroxy and isopropylamino groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

benzyl 4-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O3/c1-15(2)20-18(10-13-22)17-8-11-21(12-9-17)19(23)24-14-16-6-4-3-5-7-16/h3-7,15,17-18,20,22H,8-14H2,1-2H3

InChI Key

IPRGSYWWQSHUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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